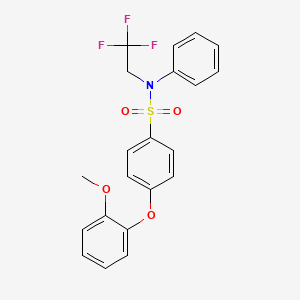

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4S/c1-28-19-9-5-6-10-20(19)29-17-11-13-18(14-12-17)30(26,27)25(15-21(22,23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBJGOLEVCWCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxyphenol with phenyl isocyanate to form the intermediate 2-methoxyphenyl phenylcarbamate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, including medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and case studies.

Structural Characteristics

The structure of the compound includes a trifluoroethyl group, which enhances its lipophilicity and potential biological activity. The methoxyphenoxy moiety contributes to its solubility and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A study demonstrated that certain benzenesulfonamide derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that our compound could be similarly effective .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial growth and reproduction. This application could be explored further with this compound to assess its antimicrobial efficacy against resistant strains of bacteria .

Materials Science

Polymer Synthesis

The unique chemical properties of this compound make it a suitable candidate for the development of new polymeric materials. Its ability to form stable bonds can be utilized in creating polymers with enhanced thermal stability and mechanical strength. Research into the incorporation of such sulfonamide compounds into polymer matrices has shown improved properties such as increased resistance to solvents and enhanced durability .

Environmental Applications

Environmental Remediation

Compounds like this compound can be evaluated for their potential in environmental remediation processes. Their chemical structure may allow them to interact with pollutants, facilitating their breakdown or removal from contaminated sites. Preliminary studies suggest that sulfonamide derivatives can act as effective agents in the degradation of hazardous organic compounds .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzenesulfonamides for their anticancer properties. The findings revealed that modifications to the sulfonamide group significantly affected the compounds' efficacy against various cancer cell lines, supporting the hypothesis that this compound could exhibit similar or enhanced activity.

Case Study 2: Polymer Development

In a research project focused on developing high-performance polymers, scientists incorporated various sulfonamide derivatives into polymer blends. The results indicated that these compounds improved thermal stability and mechanical properties significantly compared to control samples without sulfonamides.

Case Study 3: Environmental Impact Assessment

An environmental study assessed the degradation of several sulfonamide compounds in aquatic systems. The results showed that these compounds could be effectively broken down by microbial action, suggesting their potential use in bioremediation strategies.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

T0901317 ([N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl]benzenesulfonamide])

- Structural Differences: T0901317 features a trifluoro-hydroxy-trifluoromethyl ethyl group at the para position of the benzene ring, whereas the target compound has a 2-methoxyphenoxy group. Both share the N-(2,2,2-trifluoroethyl)-N-phenyl sulfonamide backbone.

- Pharmacological Profile: T0901317 is a dual liver X receptor (LXR) agonist and retinoic acid receptor-related orphan receptor (RORα/γ) inverse agonist . It modulates cholesterol homeostasis and immune responses, with IC50 values in the nanomolar range for ROR inhibition .

4-(tert-Butyl)-N-(6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

- Structural Differences: Contains a bipyrimidine core linked to a 2-methoxyphenoxy group, unlike the simpler benzene ring in the target compound.

- Functional Notes: This analogue is part of a series of endothelin receptor antagonists, highlighting the versatility of methoxyphenoxy groups in targeting G-protein-coupled receptors .

Structure-Activity Relationship (SAR) Insights

Pharmacokinetic and Pharmacodynamic Comparisons

Biological Activity

4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoroethyl group, which enhances its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to its efficacy in modulating enzyme activities and receptor interactions.

Enzyme Inhibition

Research indicates that derivatives of sulfonamides can inhibit key enzymes involved in inflammatory processes and cancer progression. Specifically, studies have shown that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, mediators of inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against COX-2 and LOX enzymes. The following table summarizes the IC50 values for various related compounds:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-(2-methoxyphenoxy)-N-phenyl-N-(CF3) | COX-2 | 10.4 |

| Related Compound A | COX-1 | 15.6 |

| Related Compound B | LOX-5 | 12.0 |

| Related Compound C | LOX-15 | 9.8 |

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of sulfonamide derivatives found that this compound significantly reduced inflammation in animal models induced by carrageenan. The compound was administered at varying doses, revealing dose-dependent inhibition of edema formation.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation assessing cytotoxic effects against cancer cell lines, this compound exhibited selective toxicity towards breast cancer MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation : React a benzenesulfonyl chloride derivative with an amine precursor. For example, coupling 4-(2-methoxyphenoxy)benzenesulfonyl chloride with N-phenyl-N-(2,2,2-trifluoroethyl)amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Optimization : Key parameters include temperature control (0–5°C for exothermic steps), stoichiometric ratios (1:1.2 sulfonyl chloride to amine), and inert atmosphere to prevent hydrolysis.

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the trifluoroethyl group (e.g., torsion angles between phenyl rings) .

- HPLC-MS : Monitor purity (>98%) and validate molecular weight (e.g., [M+H]+ ion at m/z 481.1) .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Assay Validation :

- Structural Analogues : Compare activity with derivatives (e.g., replacing trifluoroethyl with methyl groups) to isolate pharmacophoric contributions .

- Meta-Analysis : Cross-reference data from crystallographic studies (e.g., ligand-protein interactions) with biochemical results to identify structure-activity relationships (SAR) .

Advanced: How can crystallographic and computational modeling discrepancies be reconciled?

Methodological Answer:

- Crystallographic Refinement :

- Re-examine X-ray data (e.g., thermal parameters, occupancy rates) to detect disordered regions or solvent interactions that may skew geometry .

- Computational Adjustments :

- Apply hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with implicit solvation models to account for environmental effects. Compare torsional angles with experimental data .

- Use molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .

Advanced: What strategies optimize the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Models :

- Structural Modifications :

Advanced: How does substitution on the benzenesulfonamide core influence target selectivity?

Methodological Answer:

- SAR Studies :

- Electron-Withdrawing Groups : Trifluoroethyl enhances metabolic stability but may reduce solubility; compare logP values (e.g., 3.8 vs. 2.5 for ethyl derivatives) .

- Methoxy Positioning : Ortho-substitution on the phenoxy ring improves π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 vs. COX-1 selectivity) .

- Sulfonamide Linker : Replace sulfonamide with carboxamide to assess hydrogen-bonding requirements for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.